molecular formula C12H19NO3 B11764376 tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B11764376
M. Wt: 225.28 g/mol
InChI Key: HJAHXDBCKGCCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a formyl group and a tert-butyl ester.

Preparation Methods

The synthesis of tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :

    Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.

    Intermediate Formation: The intermediate tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is formed through a series of reactions.

    Final Product: The final step involves the introduction of the formyl group to obtain this compound.

Chemical Reactions Analysis

tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can be advantageous in binding to specific sites .

Comparison with Similar Compounds

tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAHXDBCKGCCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.